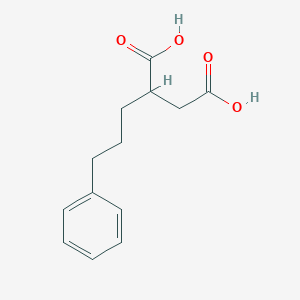

2-(3-Phenylpropyl)butanedioic acid

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(3-phenylpropyl)butanedioic acid |

InChI |

InChI=1S/C13H16O4/c14-12(15)9-11(13(16)17)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |

InChI Key |

ZZJMHFGRUXTWRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from 2-(3-phenylpropyl)butanedioic acid. For instance, derivatives of this compound have been evaluated for their activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain analogues exhibited significant growth inhibition, with minimal cytotoxic effects on human cells .

Pharmacological Applications

The compound's structure allows it to act as a precursor for synthesizing amide-based inhibitors, which have shown promise in treating conditions related to soluble epoxide hydrolase. These inhibitors can enhance solubility and reduce melting points compared to traditional urea compounds, making them more effective for pharmaceutical formulations .

Polymer Science

Precursor for Biodegradable Polymers

2-(3-Phenylpropyl)butanedioic acid can be utilized in synthesizing biodegradable polymers. As a derivative of succinic acid, it serves as a building block for polyesters and other polymers that are environmentally friendly. These polymers are particularly valuable in applications such as tissue engineering and drug delivery systems .

Resin Production

The compound is also significant in producing alkyd resins used in coatings and adhesives. These resins are known for their durability and resistance to environmental degradation, making them suitable for various industrial applications .

Biochemical Applications

Role in Metabolic Pathways

In biochemical research, derivatives of 2-(3-phenylpropyl)butanedioic acid have been explored for their roles in metabolic pathways. They can act as intermediates in synthesizing other biologically active compounds, contributing to the understanding of metabolic processes and potential therapeutic targets .

Food Additive Potential

The compound may also find applications as a food additive due to its safety profile established by regulatory bodies like the U.S. Food and Drug Administration (FDA). It could serve as an acidity regulator or flavoring agent in food products, contributing to taste enhancement without compromising safety .

Case Studies

Comparison with Similar Compounds

Desvenlafaxine Succinate ()

Desvenlafaxine succinate is a pharmaceutical salt where butanedioic acid acts as a counterion to the antidepressant desvenlafaxine. Key comparisons include:

Key Differences :

- The phenylpropyl group in 2-(3-Phenylpropyl)butanedioic acid introduces lipophilicity, contrasting with Desvenlafaxine succinate’s polar, salt-enhanced solubility.

- Desvenlafaxine succinate’s pharmacological activity hinges on its amine moiety, absent in the target compound.

3-Phenylpropyl Isobutyrate ()

3-Phenylpropyl isobutyrate (CAS 103-58-2) is an ester used in flavor/fragrance industries. Comparisons include:

Key Differences :

- The ester’s liquid state and volatility contrast with the diacid’s solid form, impacting industrial handling.

- Reactivity diverges: diacids undergo salt formation, while esters participate in hydrolysis or transesterification.

Other Structural Analogs

- Succinic Acid (Butanedioic Acid) : The parent compound lacks the phenylpropyl group, resulting in higher water solubility and industrial use in food additives or biodegradable polymers.

- Phthalic Acid : An aromatic dicarboxylic acid with benzene ring substitution. Its rigid structure contrasts with the flexible phenylpropyl chain in the target compound, influencing polymer crystallinity.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Michael addition, a cornerstone of conjugate addition chemistry, enables the introduction of nucleophilic 3-phenylpropyl groups to α,β-unsaturated dicarboxylic acids or their esters. Maleic anhydride and fumaric acid esters serve as ideal electrophilic partners due to their activated double bonds. For instance, the addition of 3-phenylpropylmagnesium bromide to diethyl fumarate proceeds via a regioselective 1,4-addition, yielding the monosubstituted succinate ester 1a (Scheme 1). Subsequent hydrolysis of 1a affords 2-(3-phenylpropyl)butanedioic acid. This method parallels the synthesis of N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine, where ethyl α-benzoylacrylate undergoes Michael addition followed by hydrogenation.

Key Conditions :

Stereochemical Considerations

The reaction’s stereochemical outcome depends on the geometry of the α,β-unsaturated substrate. Trans-diethyl fumarate favors anti addition, leading to a racemic mixture at the 2-position. Asymmetric induction remains challenging without chiral catalysts, though enantioselective variants using organocatalysts or metal complexes are under investigation.

Substitution of Halogenated Succinic Acid Derivatives

Dibromosuccinic Acid as a Precursor

2,3-Dibromosuccinic acid, synthesized via bromination of fumaric acid using HBr and H2O2, serves as a versatile intermediate. Substitution of one bromine atom with a 3-phenylpropyl group via Suzuki-Miyaura coupling introduces the desired substituent (Scheme 2). For example, reacting 2,3-dibromosuccinic acid with 3-phenylpropylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 yields 2-bromo-3-(3-phenylpropyl)succinic acid, which undergoes hydrodebromination to the target compound.

Optimized Parameters :

Challenges in Regioselectivity

Monosubstitution of dibromosuccinic acid is complicated by competing disubstitution. Steric hindrance at the 2-position favors substitution at the 3-position, necessitating careful stoichiometric control (1:1 ratio of dibromosuccinic acid to boronic acid).

Enolate Alkylation of Succinic Acid Esters

Generation and Trapping of Succinate Enolates

Diethyl succinate, upon treatment with a strong base such as lithium diisopropylamide (LDA), forms a stabilized enolate at the α-position. Alkylation with 3-phenylpropyl bromide introduces the substituent, yielding diethyl 2-(3-phenylpropyl)succinate 3a (Scheme 3). Saponification with aqueous NaOH affords the diacid.

Critical Parameters :

Competing Side Reactions

Over-alkylation at both α-positions and ester hydrolysis under basic conditions are key challenges. Employing bulky bases (e.g., LDA) and low temperatures minimizes side reactions.

Hydrogenation of Unsaturated Precursors

Synthesis via Propargyl Addition

Maleic anhydride reacts with 3-phenylpropyne in a Diels-Alder reaction to form a bicyclic adduct, which undergoes hydrogenation (H2, Pd/C) to saturate the triple bond and anhydride ring. Hydrolysis yields 2-(3-phenylpropyl)butanedioic acid. While this route is less explored, it offers a stereocontrolled pathway.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Michael Addition | Diethyl fumarate | 3-PhPrMgBr, THF | 60–70% | High regioselectivity | Racemic product |

| Suzuki Coupling | Dibromosuccinic acid | 3-PhPrB(OH)2, Pd(PPh3)4 | 50–65% | Atom-economic, scalable | Requires brominated precursor |

| Enolate Alkylation | Diethyl succinate | LDA, 3-PhPrBr | 40–50% | Direct functionalization | Low yield, side reactions |

| Hydrogenation | Maleic anhydride | 3-PhPrC≡CH, H2, Pd/C | 55% | Stereocontrol | Multi-step, moderate yield |

Q & A

Q. What experimental strategies address discrepancies in biological activity data for 2-(3-Phenylpropyl)butanedioic acid across studies?

- Answer : Contradictions may arise from stereochemical variations or impurity profiles. Researchers should: (i) Enantiomerically resolve the compound using chiral HPLC (e.g., Chiralpak® columns). (ii) Perform dose-response curves across multiple cell lines (e.g., HEK-293 vs. CHO) to assess cell-type specificity. (iii) Validate target engagement via competitive binding assays with radiolabeled analogs (e.g., [³H]-ligand displacement in dopamine transporter studies) .

Q. How does the phenylpropyl substituent modulate interactions with neurotransmitter transporters, and what methodological approaches can elucidate this?

- Answer : The hydrophobic phenylpropyl chain may enhance binding to transporter hydrophobic pockets (e.g., dopamine or serotonin transporters). Employ molecular docking (using AutoDock Vina) with transporter crystal structures (e.g., DAT PDB: 4XP1) to predict binding modes. Validate via site-directed mutagenesis of key residues (e.g., Ala substitutions in transmembrane domains) followed by IC₅₀ comparisons .

Q. What are the stability profiles of 2-(3-Phenylpropyl)butanedioic acid under physiological conditions, and how should storage be optimized?

- Answer : The compound is prone to esterification in acidic environments. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. For in vivo studies, use freshly prepared solutions in PBS (pH 7.4) to avoid degradation .

Q. How can researchers differentiate the pharmacological effects of 2-(3-Phenylpropyl)butanedioic acid from structurally similar analogs (e.g., 3-methylbenzyl derivatives)?

- Answer : Perform comparative SAR studies: (i) Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring). (ii) Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target proteins. (iii) Assess metabolic stability in liver microsomes to identify structural motifs influencing pharmacokinetics .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with computational models (e.g., DFT calculations for pKa prediction) to resolve ambiguities in protonation states .

- Ethical Compliance : Adhere to institutional guidelines for handling carboxylic acids, including fume hood use and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.